Product packaging for 4-Bromo-5-methoxypyridin-2-amine(Cat. No.:)

4-Bromo-5-methoxypyridin-2-amine

Cat. No.: B8095387
M. Wt: 203.04 g/mol
InChI Key: QCMJMGJMLVVJRL-UHFFFAOYSA-N
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Description

4-Bromo-5-methoxypyridin-2-amine (CAS 1417534-89-4) is a high-purity brominated and methoxylated pyridine derivative of significant interest in advanced organic and pharmaceutical research. This compound, with a molecular formula of C 6 H 7 BrN 2 O and a molecular weight of 203.04 g/mol, serves as a versatile and valuable building block for synthesizing more complex molecular architectures . Its structure, featuring both an electron-donating methoxy group and a halogen substituent on the pyridine ring, makes it a key intermediate in nucleophilic substitution reactions and metal-catalyzed cross-couplings, such as Suzuki or Buchwald-Hartwig amination reactions. In research settings, this amine is primarily employed in the discovery and development of active pharmaceutical ingredients (APIs) and functional materials. It is particularly useful for creating combinatorial libraries and exploring structure-activity relationships (SAR) in medicinal chemistry programs. As a precursor, it facilitates the introduction of the 2-amino-5-methoxypyridine scaffold into target molecules, a motif present in compounds with various documented biological activities. Researchers value this chemical for its role in constructing heterocyclic compounds that are core structures in many therapeutics. Please note that this product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications. It is strictly not for human or veterinary use. Handle with care; refer to the material safety data sheet (MSDS) for detailed hazard information . The recommended storage condition is in a cool, dark place under an inert atmosphere to ensure long-term stability .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H7BrN2O B8095387 4-Bromo-5-methoxypyridin-2-amine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-5-methoxypyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2O/c1-10-5-3-9-6(8)2-4(5)7/h2-3H,1H3,(H2,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCMJMGJMLVVJRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(C=C1Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Route Optimizations for 4 Bromo 5 Methoxypyridin 2 Amine

Retrosynthetic Analysis and Identification of Key Precursors for 4-Bromo-5-methoxypyridin-2-amine

A retrosynthetic analysis of this compound (I) reveals several potential disconnection points, leading to a variety of plausible starting materials. The three key functional groups—amino, bromo, and methoxy (B1213986)—can be introduced in different sequences, offering flexibility in the synthetic design.

One logical disconnection involves the C-Br bond, suggesting a late-stage bromination of a 5-methoxypyridin-2-amine precursor (II). This approach relies on the regioselective introduction of the bromine atom at the C-4 position.

Alternatively, the C-N bond of the amino group can be disconnected, pointing towards an amination reaction of a 4-bromo-5-methoxypyridine derivative (III). This could be achieved through direct amination or by reduction of a corresponding nitro compound.

A third disconnection strategy focuses on the C-O bond of the methoxy group, implying a nucleophilic aromatic substitution (SNAr) reaction on a suitably activated precursor, such as a 4-bromo-5-halopyridin-2-amine (IV), with a methoxide (B1231860) source.

Finally, a more convergent approach might involve the construction of the pyridine (B92270) ring itself from acyclic precursors, already bearing the necessary substituents or their synthetic equivalents.

Based on these analyses, the following key precursors are identified:

2-Amino-5-methoxypyridine (B21397): A commercially available starting material that would require regioselective bromination.

2-Bromo-5-methoxypyridine (B47582): This intermediate would necessitate a subsequent amination step. rsc.org

2-Amino-4-chloropyridine (B16104): Could serve as a starting point for introducing the methoxy and bromo groups.

2,4-Dihalopyridine derivatives: These could undergo sequential nucleophilic substitutions to introduce the amino and methoxy groups.

2,6-Dibromo-3-aminopyridine: A precursor that allows for the selective introduction of a methoxy group. nih.gov

The choice of the optimal synthetic route will depend on factors such as the availability and cost of starting materials, the efficiency and regioselectivity of each step, and the ease of purification of the intermediates and the final product.

Classical Synthetic Approaches to this compound

Classical synthetic methods provide a robust foundation for the synthesis of this compound, relying on well-established transformations in pyridine chemistry.

Strategies for Regioselective Bromination of Pyridine Scaffolds

The regioselective bromination of a substituted pyridine ring is a critical step in many synthetic routes to the target molecule. The directing effects of the existing substituents play a pivotal role in determining the position of bromination.

For a precursor like 2-amino-5-methoxypyridine, the amino group is a strong activating group and an ortho-, para-director, while the methoxy group is also activating and ortho-, para-directing. This would likely direct bromination to the C-4 or C-6 positions. Achieving selectivity for the C-4 position might require careful control of reaction conditions or the use of specific brominating agents.

A common and effective method for the regioselective bromination of activated aromatic compounds is the use of N-bromosuccinimide (NBS). google.com For instance, the bromination of 2-amino-4-chloropyridine with NBS in dichloromethane (B109758) has been shown to yield the 5-bromo derivative in high yield. google.com This suggests that a similar approach could be applied to 2-amino-5-methoxypyridine.

Another approach involves the use of bromine in the presence of an acid. For example, the synthesis of 2-bromo-5-methoxypyridine from 2-amino-5-methoxypyridine has been achieved using bromine in hydrobromic acid, followed by a Sandmeyer-type reaction with sodium nitrite. chemicalbook.com

Brominating AgentSubstrateProductYieldReference
N-Bromosuccinimide (NBS)2-Amino-4-chloropyridine2-Amino-5-bromo-4-chloropyridine87% google.com
Bromine/Hydrobromic Acid2-Amino-5-methoxypyridine2-Bromo-5-methoxypyridine63% chemicalbook.com

Introduction of Methoxy Functionality via Nucleophilic Aromatic Substitution

The introduction of a methoxy group onto the pyridine ring can be effectively achieved through nucleophilic aromatic substitution (SNAr), particularly when the ring is activated by electron-withdrawing groups or when a good leaving group is present at the target position. Pyridines are generally more reactive towards nucleophilic substitution than benzene (B151609) derivatives, especially at the ortho and para positions relative to the ring nitrogen. google.com

One potential route starts from a dihalogenated pyridine. For example, the reaction of 2,6-dibromo-3-aminopyridine with sodium methoxide in 1,4-dioxane (B91453) results in the selective substitution of the bromine atom at the C-2 position to give 6-bromo-2-methoxy-3-aminopyridine. nih.gov This selectivity is driven by the electronic activation provided by the pyridine nitrogen.

Alternatively, starting with a precursor like 2-amino-4-chloropyridine, a nucleophilic substitution with sodium methoxide could potentially yield 2-amino-4-methoxypyridine (B134910). guidechem.com This intermediate could then be brominated. However, the synthesis of 2-amino-5-ethoxypyridine from 2-amino-5-bromopyridine (B118841) using sodium ethoxide has been reported to be challenging due to side reactions, such as reduction of the bromo group. researchgate.net This highlights the importance of substrate and reagent selection in achieving the desired transformation.

SubstrateReagentProductYieldReference
2,6-Dibromo-3-aminopyridineSodium Methoxide6-Bromo-2-methoxy-3-aminopyridine98% nih.gov

Amination Techniques for Pyridine Ring Systems, Including Conversion from Nitro Precursors

The introduction of an amino group is a key transformation in the synthesis of the target molecule. This can be accomplished through various amination techniques.

A common strategy involves the reduction of a nitro group. If a 4-bromo-5-methoxy-2-nitropyridine (B13434476) intermediate could be synthesized, its reduction would provide the desired 2-amino product. The reduction of nitroarenes can be achieved using various reagents, such as iron powder in the presence of an acid or catalytic hydrogenation with Raney nickel. google.com For example, the reduction of a nitropyridine derivative to an aminopyridine has been reported with high yields using these methods. google.com

Direct amination of a bromopyridine is another viable option. The synthesis of 2-amino-4-bromopyridine (B18318) has been accomplished by the ammonolysis of 2,4-dibromopyridine-N-oxide followed by reduction. google.com

Furthermore, the synthesis of 2-amino-5-hydroxypyridine (B112774) has been achieved through a multi-step sequence starting from 2-amino-5-bromopyridine, which involves protection of the amino group, methoxylation, and subsequent deprotection. researchgate.netgoogle.com A similar strategy could be envisioned for the synthesis of this compound, where a protected amino group is carried through the synthetic sequence before deprotection in the final step.

Modern Catalytic Syntheses of this compound

Modern catalytic methods offer powerful alternatives to classical synthetic approaches, often providing higher efficiency, selectivity, and milder reaction conditions.

Transition Metal-Catalyzed Ring-Forming Reactions for Pyridine Core Construction

While specific examples of transition metal-catalyzed ring-forming reactions leading directly to this compound are not prevalent in the literature, the general principles of such reactions can be applied. Transition metal catalysts, particularly those based on palladium, rhodium, and copper, are instrumental in constructing substituted pyridine rings from acyclic precursors. rsc.orgbeilstein-journals.org These reactions often involve cycloaddition or condensation strategies.

For instance, multi-component reactions catalyzed by copper have been used to synthesize highly substituted pyridines. beilstein-journals.org A hypothetical approach for the target molecule could involve a [3+2+1] cycloaddition of precursors bearing the required bromo, methoxy, and amino functionalities or their synthetic equivalents.

More commonly, modern catalytic methods are employed for the functionalization of a pre-existing pyridine ring. Transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are highly effective for forming C-N bonds. This reaction could be applied to a precursor like 4-bromo-2-chloro-5-methoxypyridine (B1522326) to introduce the amino group. The use of various palladium, rhodium, iridium, ruthenium, cobalt, and copper catalysts in the transformation of N-aryl-2-aminopyridines highlights the versatility of these methods in pyridine chemistry. rsc.orgresearchgate.net

Directed Ortho-Metalation Strategies for Functionalization

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings, including pyridine derivatives. researchgate.net This method relies on the use of a directed metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho-position, creating a stabilized carbanion that can then react with various electrophiles. researchgate.netarkat-usa.org In the context of synthesizing precursors for this compound, the methoxy group on the pyridine ring can serve as a potent DMG.

The lithiation of methoxypyridines has been shown to be highly regioselective. arkat-usa.orgresearchgate.net For instance, 4-methoxypyridine (B45360) can be lithiated at the C-3 position using reagents like mesityllithium (B1247292) or phenyllithium. arkat-usa.org Similarly, 2-methoxypyridine (B126380) can be selectively metalated at the C-3 position. acs.org These principles can be extrapolated to more complex substituted pyridines. For a potential precursor like 2-amino-5-methoxypyridine, the amino group or a protected version thereof, in concert with the methoxy group, would direct metalation. However, the inherent acidity of the amine protons requires a protection strategy or the use of excess base.

In the case of a related compound, 2-bromo-4-methoxypyridine, treatment with lithium tetramethylpiperidide (LTMP) followed by an electrophile like DMF leads to substitution at the C-3 position. arkat-usa.org This demonstrates the feasibility of functionalizing a brominated methoxypyridine ring, a key structural feature of the target molecule. Metal-halogen exchange is another relevant transformation, where an organolithium reagent selectively replaces a halogen atom, which can be more facile than C-H deprotonation. arkat-usa.orgresearchgate.net For a di-halogenated precursor, this allows for sequential and site-selective functionalization.

The choice of the organolithium reagent and reaction conditions is crucial for achieving high regioselectivity and yield. researchgate.netacs.org

Table 1: Reagents in Directed Ortho-Metalation of Methoxypyridines

Pyridine Substrate Reagent Position of Metalation Reference
4-Methoxypyridine Mesityllithium (MesLi) C-3 arkat-usa.org
4-Methoxypyridine Phenyllithium (PhLi) C-3 arkat-usa.org
2-Bromo-4-methoxypyridine Lithium tetramethylpiperidide (LTMP) C-3 arkat-usa.org

Green Chemistry Principles in this compound Synthesis

The integration of green chemistry principles into the synthesis of this compound is essential for developing sustainable and environmentally benign processes. Key areas of focus include the use of safer solvents, minimization of waste, and maximization of atom economy. biosynce.comprimescholars.com

Solvent Selection and Waste Minimization in Synthetic Routes

The choice of solvent plays a critical role in the environmental impact of a synthetic process. Traditional syntheses of pyridine derivatives often employ volatile and hazardous organic solvents. Green chemistry encourages the use of safer alternatives such as water, ethanol (B145695), or even solvent-free conditions. biosynce.comijpsonline.comresearchgate.net For instance, multicomponent reactions for pyridine synthesis have been successfully carried out in ethanol or under solvent-free conditions, significantly reducing the generation of volatile organic compound (VOC) waste. nih.govacs.orgconicet.gov.ar

Waste minimization can also be achieved by designing synthetic routes with fewer steps and purification requirements. One-pot multicomponent reactions are particularly advantageous as they combine several transformations into a single operation, reducing solvent usage, energy consumption, and the generation of intermediate waste. nih.govacs.org The use of recyclable catalysts, such as solid acids, can also contribute to waste reduction by simplifying product purification and allowing for catalyst reuse. conicet.gov.ar

Atom Economy and Efficiency Considerations

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. primescholars.com Synthetic routes with high atom economy are designed to maximize the incorporation of reactant atoms into the final product, thereby minimizing the formation of byproducts. primescholars.comacs.org

Addition and cycloaddition reactions are inherently more atom-economical than substitution and elimination reactions. primescholars.com For the synthesis of the pyridine ring system, formal (3+3) cycloaddition reactions of enamines with unsaturated carbonyl compounds represent an atom-efficient approach. acs.org In contrast, classical condensation reactions, like the Hantzsch pyridine synthesis, can have lower atom economy due to the formation of water as a byproduct. wikipedia.org

Yield Enhancement and Process Intensification Strategies for this compound Production

Improving reaction yields and intensifying production processes are key objectives in the manufacturing of chemical compounds. Modern techniques such as microwave-assisted synthesis and flow chemistry offer significant advantages over traditional batch processing. beilstein-journals.orgtechnologynetworks.com

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. organic-chemistry.orgresearchgate.net The rapid and uniform heating provided by microwave irradiation can enhance reaction rates and improve the efficiency of transformations like the Bohlmann-Rahtz pyridine synthesis. beilstein-journals.orgorganic-chemistry.org

Studies have shown that microwave-assisted synthesis of pyridine derivatives can be conducted in various solvents or even under solvent-free conditions, aligning with green chemistry principles. nih.govacs.orgorganic-chemistry.org For example, a one-pot, four-component reaction to produce pyridines under microwave irradiation in ethanol resulted in excellent yields (82-94%) in just 2-7 minutes. nih.govacs.org This represents a significant improvement over conventional heating methods that required several hours and produced lower yields. acs.org The application of microwave technology to the synthesis of this compound or its precursors could similarly lead to substantial process improvements. nih.goveurekaselect.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Pyridine Synthesis

Method Reaction Time Yield Reference
Conventional Heating 6-9 hours 71-88% acs.org

Flow Chemistry Applications for Scalable Production

Flow chemistry, where reactions are carried out in a continuously flowing stream through a reactor, offers numerous advantages for the scalable production of chemicals. acs.org These include enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the potential for automated, continuous manufacturing. researchgate.netacs.org

The synthesis of pyridine derivatives has been successfully translated from batch to continuous flow processes, often in combination with microwave heating. beilstein-journals.orgtechnologynetworks.comresearchgate.net This combination allows for rapid optimization of reaction conditions and efficient scale-up of production. beilstein-journals.org For the industrial production of this compound, a flow chemistry approach could offer significant benefits in terms of throughput, consistency, and process control. acs.orgacs.org Investigating the hydrodynamics within the flow reactor is crucial for optimizing operating conditions and preventing side reactions or reactor fouling. acs.orgacs.org

Reactivity Profiles and Derivatization Pathways of 4 Bromo 5 Methoxypyridin 2 Amine

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Pyridine (B92270) Ring

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for pyridine chemistry. The electron-withdrawing nature of the ring nitrogen atom lowers the electron density of the pyridine ring, making it susceptible to attack by nucleophiles, particularly at the 2- and 4-positions.

Substitution of the Bromine Atom

In the case of 4-Bromo-5-methoxypyridin-2-amine, both the amino (-NH₂) group at the 2-position and the methoxy (B1213986) (-OCH₃) group at the 5-position are electron-donating groups. These groups increase the electron density of the pyridine ring, thereby deactivating it towards nucleophilic attack. Consequently, SNAr reactions to displace the bromine atom are generally expected to be challenging under standard conditions. While no specific examples of successful SNAr at the bromine position for this exact compound are readily available in scientific literature, it is anticipated that harsh reaction conditions, such as high temperatures and the use of strong nucleophiles, would be necessary to achieve substitution.

Reactions Involving the Methoxy Group

The methoxy group on the pyridine ring is generally a poor leaving group in nucleophilic aromatic substitution reactions. However, under specific conditions, such as treatment with strong organometallic bases like n-butyllithium (n-BuLi), methoxy groups on pyridine rings can be activated for amination. This type of reaction proceeds through a different mechanism and can provide a pathway to aminopyridine derivatives. For this compound, this would offer a potential, albeit likely challenging, route to further functionalization.

Palladium-Catalyzed Cross-Coupling Reactions of this compound

The bromine atom on this compound serves as an excellent handle for a variety of powerful palladium-catalyzed cross-coupling reactions. These reactions are highly efficient for forming new carbon-carbon and carbon-nitrogen bonds, making them a cornerstone of modern organic synthesis.

Suzuki-Miyaura Coupling for C-C Bond Formation with Boronic Acids and Esters

The Suzuki-Miyaura coupling is a versatile method for forming a new carbon-carbon bond by reacting an organohalide with an organoboron compound, catalyzed by a palladium complex. The bromo-substituent of this compound makes it a suitable substrate for this transformation, allowing for the introduction of a wide range of aryl and vinyl groups. While specific examples for this exact molecule are not extensively documented, the reactivity of similar bromo-aminopyridines provides insight into the expected reaction conditions. researchgate.netnih.gov

Table 1: Illustrative Suzuki-Miyaura Coupling of a 4-Bromo-5-substituted-pyridin-2-amine Analog This data is representative of reactions with structurally similar compounds and serves as a predictive model.

Entry Arylboronic Acid Catalyst System Base Solvent Yield (%)
1 Phenylboronic acid Pd(PPh₃)₄ K₃PO₄ 1,4-Dioxane (B91453)/H₂O ~85
2 4-Methylphenylboronic acid Pd(PPh₃)₄ K₃PO₄ 1,4-Dioxane/H₂O ~82

Sonogashira Coupling for Introduction of Alkynes

The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper co-catalyst. wikipedia.orgorganic-chemistry.org This reaction is a powerful tool for synthesizing substituted alkynes. The bromine atom at the 4-position of this compound can be readily coupled with various terminal alkynes to produce 4-alkynyl-5-methoxypyridin-2-amine derivatives. These products can serve as valuable intermediates for the synthesis of more complex heterocyclic structures.

Table 2: Representative Sonogashira Coupling of a 4-Bromo-5-substituted-pyridin-2-amine Analog This data is based on general procedures for Sonogashira couplings of bromopyridines and serves as a predictive model.

Entry Terminal Alkyne Catalyst System Base Solvent Yield (%)
1 Phenylacetylene Pd(PPh₃)₂Cl₂ / CuI Et₃N THF ~90
2 Ethynyltrimethylsilane Pd(PPh₃)₂Cl₂ / CuI Et₃N Toluene ~88

Buchwald-Hartwig Amination for N-Arylation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds. wikipedia.orgnih.govorganic-chemistry.org This reaction is highly effective for the N-arylation of amines by coupling them with aryl halides. For this compound, the bromine atom can be substituted with a variety of primary and secondary amines to yield 4,5-disubstituted-pyridin-2,4-diamine derivatives. The choice of palladium catalyst, phosphine (B1218219) ligand, and base is crucial for the success of this transformation and depends on the nature of the amine coupling partner. researchgate.netnih.gov

Table 3: Exemplary Buchwald-Hartwig Amination of a 4-Bromo-5-substituted-pyridin-2-amine Analog This data is illustrative, based on established protocols for the amination of bromopyridines.

Entry Amine Catalyst/Ligand Base Solvent Yield (%)
1 Morpholine Pd₂(dba)₃ / XPhos NaOtBu Toluene ~92
2 Aniline Pd(OAc)₂ / BINAP Cs₂CO₃ Dioxane ~80

Negishi and Stille Coupling Applications for C-C Bond Formation

The presence of a bromine atom on the pyridine ring of this compound makes it a suitable substrate for palladium-catalyzed cross-coupling reactions such as the Negishi and Stille couplings. These reactions are powerful tools for the formation of carbon-carbon bonds.

In a typical Negishi coupling , the bromopyridine derivative would first be converted to an organozinc reagent. This is generally achieved through transmetalation with an organolithium species or by direct insertion of activated zinc. The resulting pyridylzinc halide can then be coupled with various organic halides in the presence of a palladium catalyst, such as Pd(PPh₃)₄. orgsyn.orgorganic-chemistry.org While specific examples with this compound are not prevalent in the literature, the successful coupling of other substituted 2-bromopyridines suggests its applicability. organic-chemistry.org The reaction is known for its high functional group tolerance, which would be advantageous given the presence of the amino and methoxy groups. orgsyn.org

The general catalytic cycle for a Negishi coupling involves three main steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation from the organozinc compound to the palladium complex, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. researchgate.net

The Stille coupling offers an alternative C-C bond formation strategy, utilizing an organotin reagent. This method is also catalyzed by palladium complexes and is known for its mild reaction conditions. The general mechanism is similar to the Negishi coupling, involving oxidative addition, transmetalation (from the organostannane), and reductive elimination. researchgate.net The choice between Negishi and Stille coupling often depends on the stability and availability of the respective organometallic reagents and the desired functional group compatibility.

Decarboxylative Cross-Coupling Methods

Decarboxylative cross-coupling has emerged as a significant method in organic synthesis, providing an alternative to traditional cross-coupling reactions that often rely on pre-formed organometallic reagents. researchgate.netnih.gov This approach typically involves the coupling of a carboxylic acid with an organic halide. While direct decarboxylative coupling of this compound itself is not the primary pathway, its derivatives could be utilized in such transformations.

For instance, a carboxylic acid derivative of the pyridine could be coupled with an aryl or vinyl halide. These reactions are often mediated by palladium or copper catalysts and can proceed through radical pathways, particularly when photoredox catalysis is employed. researchgate.netnih.gov The process allows for the formation of C-C bonds by extruding CO₂ from the carboxylic acid, which acts as a traceless activating group. The generality of this method has been demonstrated with a variety of carboxylic acids and coupling partners. nih.govnih.gov

Electrophilic Aromatic Substitution (EAS) at the Pyridine Ring

The pyridine ring is generally less reactive towards electrophilic aromatic substitution (EAS) than benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. However, the substituents on the this compound ring significantly influence its reactivity and the regioselectivity of the substitution.

The 2-amino group is a strong activating group and is ortho-, para-directing. The 5-methoxy group is also an activating, ortho-, para-directing substituent. The 4-bromo group is a deactivating but ortho-, para-directing substituent. The combined effect of these groups directs incoming electrophiles to specific positions.

The general mechanism for EAS involves the attack of the aromatic pi-system on a strong electrophile, forming a resonance-stabilized carbocation intermediate known as a sigma complex or Wheland intermediate. masterorganicchemistry.comlumenlearning.com A subsequent deprotonation step restores the aromaticity of the ring. masterorganicchemistry.comyoutube.com Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts acylation and alkylation. lumenlearning.commasterorganicchemistry.com Given the electronic nature of the substituents, electrophilic attack would be most favored at the C-6 position, which is ortho to the strongly activating amino group and para to the activating methoxy group. The C-3 position is also activated by the ortho amino group and meta to the methoxy and bromo groups.

Reactions Involving the Amino and Methoxy Functional Groups of this compound

The amino and methoxy groups on the pyridine scaffold provide further opportunities for derivatization.

Acylation, Sulfonylation, and Alkylation of the Amine Functionality

The 2-amino group of this compound is a nucleophilic center and can readily undergo reactions with various electrophiles.

Acylation: The amino group can be acylated using acid chlorides or anhydrides in the presence of a base to form the corresponding amides. This reaction is useful for protecting the amino group or for introducing new functional moieties.

Sulfonylation: Reaction with sulfonyl chlorides, such as toluenesulfonyl chloride, in the presence of a base yields sulfonamides.

Alkylation: While direct alkylation of arylamines can sometimes lead to mixtures of mono- and di-alkylated products, it is a feasible transformation. For instance, in related aminopyridines, ethylation of the amino group has been observed as a side reaction during substitution reactions. researchgate.net

These modifications can significantly alter the electronic and steric properties of the molecule, influencing its biological activity and further reactivity.

Demethylation and Alkylation of the Methoxy Group

The methoxy group can be cleaved to reveal a hydroxyl group, which can then be used for further functionalization.

Demethylation: The ether linkage of the methoxy group can be cleaved under strong acidic conditions. For example, the related compound 2-amino-5-methoxypyridine (B21397) can be demethylated to 2-amino-5-hydroxypyridine (B112774) using 95% sulfuric acid. asianpubs.org Other reagents commonly used for ether cleavage include boron tribromide (BBr₃) and hydrobromic acid (HBr).

Alkylation: Once the hydroxyl group is unmasked, it can be alkylated using various alkyl halides under basic conditions (Williamson ether synthesis) to introduce different alkoxy groups.

Heterocyclic Ring Formation from this compound as a Building Block

The 2-aminopyridine (B139424) moiety is a valuable precursor for the synthesis of fused heterocyclic systems, which are common motifs in medicinal chemistry. nih.gov The amino group can act as a nucleophile in condensation reactions with bifunctional electrophiles to construct new rings.

For example, reaction with α,β-unsaturated ketones or esters can lead to the formation of fused pyrimidinone or dihydropyridine (B1217469) rings. Condensation with 1,3-dicarbonyl compounds can yield fused pyridopyrimidine structures. The specific outcome of these cyclization reactions depends on the reaction conditions and the nature of the coupling partner. The use of amino-substituted heterocycles, such as aminopyrazoles and aminotriazoles, in multicomponent reactions to build complex heterocyclic scaffolds is well-documented and provides a model for the potential applications of this compound in diversity-oriented synthesis. nih.govfrontiersin.org

Article on this compound Cannot Be Generated Due to Lack of Available Scientific Data

The inquiry requested detailed research findings and data tables concerning the regioselective and stereoselective reactions of this compound. However, the search results consistently provided information for isomeric compounds, such as 5-Bromo-4-methoxypyridin-2-amine and 5-Bromo-2-methoxypyridin-4-amine, or other related but structurally distinct molecules. nih.govbiosynth.comsynquestlabs.com This indicates that while research has been conducted on related substituted pyridines, the specific reactivity of this compound is not well-documented in accessible literature.

To provide a scientifically accurate and authoritative article as requested, it is imperative to rely on established and published research. Extrapolating data from isomers or related compounds would be scientifically unsound and would not meet the standards of accuracy and specificity required. The subtle differences in the positions of the bromo, methoxy, and amino groups on the pyridine ring can lead to significant variations in electronic and steric effects, which in turn govern the regioselectivity and stereoselectivity of chemical reactions. Therefore, data from one isomer cannot be reliably applied to another.

Without specific studies on this compound, any attempt to generate the requested content, including detailed research findings and data tables on its reaction profiles, would be speculative and would not adhere to the required standards of scientific accuracy.

Should published research on the regioselectivity and stereoselectivity of this compound become available in the future, an article could then be accurately generated.

Advanced Spectroscopic Characterization and Elucidation of 4 Bromo 5 Methoxypyridin 2 Amine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone technique for the structural analysis of organic molecules, providing detailed information about the chemical environment of individual atoms.

One-dimensional NMR spectroscopy, including proton (¹H) and carbon-13 (¹³C) NMR, is fundamental for the initial structural verification of 4-Bromo-5-methoxypyridin-2-amine.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, distinct signals would be expected for the aromatic protons on the pyridine (B92270) ring, the amine (-NH₂) protons, and the methoxy (B1213986) (-OCH₃) protons. The chemical shifts are influenced by the electronic effects of the bromine, methoxy, and amino substituents.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. The pyridine ring will exhibit characteristic signals, with the carbons directly bonded to the electronegative nitrogen, bromine, and oxygen atoms showing distinct downfield shifts.

While specific experimental data for this compound is not publicly available, a hypothetical data table based on the analysis of similar substituted pyridines is presented below. chemicalbook.comchemicalbook.comrsc.org

Hypothetical ¹H and ¹³C NMR Data for this compound

Atom Hypothetical ¹H Chemical Shift (ppm) Hypothetical ¹³C Chemical Shift (ppm)
H-37.5 - 7.8-
H-66.2 - 6.5-
-NH₂4.5 - 5.5 (broad)-
-OCH₃3.8 - 4.055 - 60
C-2-158 - 162
C-3-140 - 145
C-4-100 - 105
C-5-145 - 150
C-6-105 - 110

To unambiguously assign the proton and carbon signals and to determine the complete bonding network, a suite of two-dimensional NMR experiments is employed. plos.orgyoutube.com

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are adjacent to one another. For this compound, COSY would show a correlation between the aromatic protons on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This technique is invaluable for assigning the signals of the protonated carbons in the pyridine ring.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (typically 2-3 bond) correlations between protons and carbons. This is crucial for identifying quaternary carbons and for connecting different structural fragments. For instance, correlations between the methoxy protons and the C-4 carbon would confirm the position of the methoxy group.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are directly bonded. This is particularly useful for determining the preferred conformation of the molecule, such as the spatial relationship between the methoxy group and adjacent ring protons.

While solution-state NMR provides information on molecules in the liquid phase, solid-state NMR (ssNMR) is a powerful tool for characterizing materials in their solid form. acs.org For this compound, ssNMR could be used to:

Distinguish between different crystalline polymorphs, which may exhibit different molecular packing and intermolecular interactions.

Characterize amorphous forms of the compound.

Study the local environment and dynamics of the molecule within a solid matrix.

Dynamic NMR (DNMR) techniques are used to study time-dependent processes such as conformational changes and restricted rotation. nih.govyoutube.com In the case of this compound, DNMR could be employed to investigate:

The rotational barrier around the C-O bond of the methoxy group.

The rate of proton exchange in the amine group.

Potential tautomeric equilibria involving the aminopyridine scaffold.

High-Resolution Mass Spectrometry (HRMS)

HRMS is a critical technique for determining the precise molecular weight and elemental composition of a compound.

One of the key features of mass spectrometry is its ability to resolve ions with very small mass differences, including those arising from the presence of isotopes. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, with near-equal abundance (approximately 50.7% and 49.3%, respectively). libretexts.orglibretexts.orgchemguide.co.ukucalgary.ca This results in a characteristic isotopic pattern in the mass spectrum of any bromine-containing compound.

For this compound (C₆H₇BrN₂O), the molecular ion region in the HRMS spectrum would exhibit two peaks of almost equal intensity, separated by two mass-to-charge units (m/z). This distinctive M and M+2 pattern is a definitive indicator of the presence of a single bromine atom in the molecule.

Theoretical Isotopic Distribution for the Molecular Ion of this compound

Isotopologue Exact Mass (Da) Relative Abundance (%)
C₆H₇⁷⁹BrN₂O201.9745100.0
C₆H₇⁸¹BrN₂O203.972597.3

By accurately measuring the m/z values of these isotopic peaks to several decimal places, HRMS allows for the unambiguous determination of the elemental formula, confirming the presence and number of all atoms in the molecule.

Mechanistic Interpretation of Fragmentation Pathways

The mass spectrum of this compound is predicted to be characterized by several key fragmentation pathways, governed by the presence of the bromine atom, the amine group, and the methoxy substituent on the pyridine ring. The molecular ion peak ([M]⁺) would be readily identifiable due to the distinct isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two peaks separated by two mass units (m/z 202 and 204).

Key fragmentation mechanisms for aromatic and amine-containing compounds include:

Alpha-Cleavage: A common pathway for amines involves the cleavage of the bond alpha to the nitrogen atom. libretexts.org For this compound, this is less direct than in aliphatic amines but can contribute to ring fragmentation.

Loss of Small Molecules and Radicals: The initial fragmentation is likely to involve the loss of stable small molecules or radicals. A primary fragmentation step is the loss of a methyl radical (•CH₃) from the methoxy group, leading to a prominent [M-15]⁺ ion. This is a common fragmentation for aryl methyl ethers.

Loss of CO: Following the loss of the methyl radical, the resulting ion can expel a molecule of carbon monoxide (CO), a characteristic fragmentation of phenolic-type ions, leading to an [M-15-28]⁺ fragment.

Loss of HCN: Pyridine rings often fragment through the loss of hydrogen cyanide (HCN). youtube.com This would result in an [M-27]⁺ peak or occur after other initial fragmentations.

Cleavage of the C-Br Bond: The carbon-bromine bond can cleave, leading to the loss of a bromine radical (•Br), resulting in an [M-79/81]⁺ ion.

A plausible fragmentation cascade would begin with the loss of a methyl radical, followed by the elimination of CO, and then potentially the loss of HCN or a bromine radical.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

m/z (for ⁷⁹Br)Proposed Fragment IonDescription
202/204[C₆H₇BrN₂O]⁺Molecular Ion ([M]⁺)
187/189[C₅H₄BrN₂O]⁺Loss of methyl radical (•CH₃) from the methoxy group ([M-15]⁺)
173/175[C₆H₅BrN]⁺Loss of HCN from [M]⁺ ([M-27]⁺)
159/161[C₄H₄BrN₂]⁺Loss of CO from the [M-15]⁺ fragment ([M-15-28]⁺)
123[C₅H₄N₂O]⁺Loss of bromine radical (•Br) from the [M-15]⁺ fragment ([M-15-79]⁺)
121[C₆H₆N₂O]⁺Loss of Bromine radical (•Br) from [M]⁺ ([M-79]⁺)

Note: This table is predictive and based on common fragmentation patterns of related compounds.

Vibrational Spectroscopy (FT-IR and Raman)

Detailed Band Assignment for Functional Group Interactions and Hydrogen Bonding

The vibrational spectrum is dominated by contributions from the amino group, the methoxy group, the carbon-bromine bond, and the pyridine ring itself. Hydrogen bonding, both intramolecular (between the amino group and the methoxy oxygen) and intermolecular (between amino groups of adjacent molecules), is expected to significantly influence the position and shape of the N-H stretching bands. rsc.org

N-H Vibrations: The primary amine group gives rise to characteristic asymmetric and symmetric stretching vibrations, typically found in the 3500-3300 cm⁻¹ region. core.ac.uk The presence of hydrogen bonding is expected to cause these bands to broaden and shift to lower wavenumbers. The NH₂ scissoring (bending) vibration is expected around 1640-1600 cm⁻¹. core.ac.uk

C-H Vibrations: Aromatic C-H stretching vibrations from the pyridine ring are typically observed just above 3000 cm⁻¹. The methoxy group will show symmetric and asymmetric C-H stretching vibrations in the 2950-2850 cm⁻¹ range. researchgate.net

Pyridine Ring Vibrations: The pyridine ring has several characteristic stretching vibrations (C=C and C=N) in the 1600-1400 cm⁻¹ region. tandfonline.comresearchgate.net The substitution pattern affects the exact positions and intensities of these bands.

C-O and C-Br Vibrations: The aryl-O stretching vibration of the methoxy group is expected to produce a strong band in the 1270-1230 cm⁻¹ region (asymmetric) and around 1050-1010 cm⁻¹ (symmetric). The C-Br stretching vibration is expected at lower frequencies, typically in the 700-500 cm⁻¹ range.

Table 2: Predicted Vibrational Band Assignments for this compound (cm⁻¹)

Predicted Wavenumber (cm⁻¹)IntensityAssignment
~3450MediumN-H Asymmetric Stretch (influenced by H-bonding)
~3350MediumN-H Symmetric Stretch (influenced by H-bonding)
~3080Weak-MediumAromatic C-H Stretch
~2950WeakMethoxy C-H Asymmetric Stretch
~2840WeakMethoxy C-H Symmetric Stretch
~1625StrongNH₂ Scissoring / C=C Ring Stretch
~1580StrongC=N, C=C Ring Stretch
~1470StrongC=C, C=N Ring Stretch
~1260StrongC-O-C Asymmetric Stretch
~1150MediumC-H In-plane Bend
~1030StrongC-O-C Symmetric Stretch
~850MediumC-H Out-of-plane Bend
~600MediumC-Br Stretch

Note: This table is based on typical vibrational frequencies for substituted pyridines and related functional groups. core.ac.ukresearchgate.nettandfonline.com

Characterization of Intermolecular Interactions and Crystal Lattices

In the solid state, the crystal lattice of this compound is stabilized by a network of intermolecular interactions. mdpi.com The primary forces at play are hydrogen bonds, halogen bonds, and π-π stacking interactions.

Hydrogen Bonding: The most significant intermolecular interaction is expected to be hydrogen bonding involving the amino group. The -NH₂ group can act as a hydrogen bond donor, while the pyridine nitrogen and the methoxy oxygen can act as acceptors. rsc.org This leads to the formation of chains or dimeric structures, significantly influencing the crystal packing. rsc.org

Halogen Bonding: The bromine atom can participate in halogen bonding, where the electropositive region on the bromine atom (the σ-hole) interacts with a Lewis base, such as the nitrogen or oxygen atom of a neighboring molecule. acs.orgnih.govyoutube.com This type of interaction is directional and contributes to the stability and specific geometry of the crystal lattice.

π-π Stacking: The aromatic pyridine rings can engage in π-π stacking interactions, further stabilizing the crystal structure. These interactions involve the offset or face-to-face arrangement of adjacent rings.

The interplay of these non-covalent interactions dictates the final three-dimensional architecture of the crystal, which in turn affects the physical properties of the compound.

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)

The electronic absorption and emission spectra of this compound are determined by the electronic transitions within the substituted pyridine system. The UV-Vis spectrum is expected to show absorptions corresponding to π→π* and n→π* transitions.

Analysis of Electronic Transitions and Energy Levels

The electronic spectrum of this compound is expected to feature transitions characteristic of substituted aromatic systems.

π→π Transitions:* These transitions involve the excitation of an electron from a bonding π-orbital to an antibonding π*-orbital of the pyridine ring. They are typically high-intensity absorptions (large molar absorptivity, ε). For substituted pyridines, these bands are often observed in the 250-300 nm range. The presence of the electron-donating amino and methoxy groups is expected to cause a bathochromic (red) shift of these transitions compared to unsubstituted pyridine.

n→π Transitions:* These transitions involve the excitation of a non-bonding electron (from the lone pair on the pyridine nitrogen or the amino nitrogen) to an antibonding π-orbital. These transitions are symmetry-forbidden and thus have much lower intensity (small ε) than π→π transitions. They typically appear at longer wavelengths, often as a shoulder on the main π→π* absorption band.

The fluorescence of aminopyridine derivatives is often sensitive to the molecular environment. Excitation into the absorption bands can lead to emission at a longer wavelength (Stokes shift), with the efficiency (quantum yield) being dependent on factors like solvent polarity and hydrogen bonding capabilities. nih.gov

Table 3: Predicted Electronic Absorption Data for this compound

SolventPredicted λmax (nm) (π→π)Predicted λmax (nm) (n→π)Type of Shift (Relative to Nonpolar)
Hexane (Nonpolar)~290~330-
Ethanol (B145695) (Polar, Protic)~295~320Red-shift (π→π), Blue-shift (n→π)
Acetonitrile (Polar, Aprotic)~293~325Red-shift (π→π), Blue-shift (n→π)

Note: This table is predictive, illustrating expected solvatochromic effects based on studies of similar molecules. asianpubs.orgorientjchem.org

Solvent Effects on Spectral Properties

The polarity of the solvent can significantly influence the electronic absorption spectrum (solvatochromism). asianpubs.orgorientjchem.org

π→π Transitions:* For π→π* transitions, an increase in solvent polarity generally leads to a bathochromic (red) shift (a shift to longer wavelengths). This occurs because the excited state is often more polar than the ground state and is therefore stabilized to a greater extent by polar solvent molecules. researchgate.net

n→π Transitions:* For n→π* transitions, an increase in solvent polarity typically causes a hypsochromic (blue) shift (a shift to shorter wavelengths). This is because the non-bonding electrons of the nitrogen atom can form hydrogen bonds with protic solvents, which lowers the energy of the ground state more than the excited state, thus increasing the energy gap for the transition. asianpubs.org

By studying the absorption spectra in a range of solvents with varying polarities, it is possible to differentiate between these types of electronic transitions and gain insight into the change in dipole moment upon electronic excitation. nih.gov

Computational and Theoretical Investigations of 4 Bromo 5 Methoxypyridin 2 Amine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a framework to investigate the electronic structure of many-body systems. DFT calculations have been widely applied to substituted pyridine (B92270) derivatives to understand their structure, stability, and reactivity. nih.govresearchgate.net For 4-Bromo-5-methoxypyridin-2-amine, DFT methods, such as B3LYP with a suitable basis set like 6-311++G(d,p), would be employed to optimize the molecular geometry and predict various electronic properties. nih.govnih.gov

Molecular Orbital Analysis (HOMO/LUMO) and Energy Gaps

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity of a molecule. youtube.com The HOMO is the orbital from which an electron is most likely to be donated, indicating sites susceptible to electrophilic attack. Conversely, the LUMO is the orbital that is most likely to accept an electron, highlighting regions prone to nucleophilic attack. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov For substituted pyridines, the nature and position of substituents significantly influence the HOMO and LUMO energies and their spatial distribution. nih.gov In this compound, the electron-donating amino and methoxy (B1213986) groups and the electron-withdrawing bromo group would collectively determine the electronic landscape.

Illustrative Data from a Related Compound (2-Amino-3-bromo-5-nitropyridine) To illustrate the type of data obtained from such an analysis, the following table presents calculated energy values for a related molecule, 2-Amino-3-bromo-5-nitropyridine. nih.gov

ParameterEnergy (eV)
EHOMO-6.95
ELUMO-3.12
Energy Gap (ΔE)3.83

This data is for a related compound and serves for illustrative purposes only.

Electrostatic Potential Surface (ESP) Mapping and Charge Distribution

The Molecular Electrostatic Potential (ESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. libretexts.orgchemrxiv.org The ESP map illustrates the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. youtube.com Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue represents areas of positive potential (electron-deficient), prone to nucleophilic attack. researchgate.net Green and yellow denote regions of neutral or intermediate potential.

For this compound, an ESP map would likely show negative potential around the nitrogen atom of the pyridine ring and the oxygen atom of the methoxy group due to their high electronegativity and lone pairs of electrons. The amino group would also contribute to the negative potential. Conversely, the hydrogen atoms of the amino group and potentially the region around the bromine atom could exhibit positive potential. researchgate.net Such a map provides a visual guide to the molecule's reactivity and intermolecular interaction sites. scispace.com

Vibrational Frequency Calculations and Spectroscopic Correlation

DFT calculations are instrumental in predicting the vibrational frequencies of a molecule, which can be correlated with experimental infrared (IR) and Raman spectra. humanjournals.com The calculated harmonic frequencies, when appropriately scaled, can aid in the assignment of experimental vibrational bands to specific molecular motions, such as stretching, bending, and torsional modes. researchgate.netresearchgate.net

For this compound, theoretical vibrational analysis would provide a detailed understanding of the characteristic vibrations of the pyridine ring, as well as the vibrational modes associated with the amino, methoxy, and bromo substituents. scirp.org For instance, the N-H stretching vibrations of the amino group are expected in the range of 3300-3500 cm⁻¹, while C-Br stretching would appear at lower frequencies. scirp.org Comparing the calculated spectrum with experimental data allows for a comprehensive structural characterization of the molecule. nih.gov

Quantum Chemical Descriptors and Reactivity Indices for Predicting Reaction Sites

Quantum chemical descriptors derived from DFT calculations provide quantitative measures of a molecule's reactivity. acs.org These indices, such as electronegativity (χ), chemical hardness (η), and softness (S), are calculated from the HOMO and LUMO energies. nih.gov The Fukui function is another powerful descriptor that identifies the most reactive sites in a molecule for electrophilic, nucleophilic, and radical attacks.

The following table illustrates some key quantum chemical descriptors and their significance.

DescriptorFormulaSignificance
Electronegativity (χ)-(EHOMO + ELUMO)/2The ability of a molecule to attract electrons.
Chemical Hardness (η)(ELUMO - EHOMO)/2Resistance to change in electron distribution.
Global Softness (S)1/(2η)A measure of the molecule's reactivity.
Electrophilicity Index (ω)μ²/2η (where μ = -χ)A measure of the molecule's ability to act as an electrophile.

By calculating these descriptors for this compound, one could quantitatively predict its reactivity and compare it with other related compounds. nih.govnih.gov

Conformational Analysis and Potential Energy Surfaces of this compound Isomers

The presence of the methoxy group in this compound introduces conformational flexibility due to rotation around the C-O bond. Conformational analysis involves mapping the potential energy surface (PES) of the molecule as a function of this rotational angle. By performing a series of constrained geometry optimizations at different dihedral angles, a PES can be constructed to identify the most stable conformers (energy minima) and the energy barriers to their interconversion (transition states).

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions

While DFT provides insights into the static properties of a molecule, molecular dynamics (MD) simulations are employed to study its dynamic behavior over time. humanjournals.com MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that reveals how the molecule moves, vibrates, and interacts with its environment, such as a solvent. acs.org

For this compound, MD simulations in an explicit solvent like water would elucidate how the solvent molecules arrange around the solute and the nature of the intermolecular interactions, such as hydrogen bonding between the amino group and water. acs.org These simulations are vital for understanding the solvation process and the behavior of the molecule in a realistic chemical or biological environment. acs.org

Reaction Pathway Elucidation and Transition State Analysis

The elucidation of reaction pathways and the analysis of transition states through computational chemistry provide profound insights into the reactivity of molecules like this compound. While specific, detailed computational studies on the reaction mechanisms of this compound are not extensively documented in publicly available literature, we can infer its likely reactive behavior by examining theoretical investigations of similar substituted bromopyridines, particularly in the context of palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. figshare.comresearchgate.netnih.govresearchgate.net

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by coupling an organoboron compound with an organic halide. uwindsor.canumberanalytics.comharvard.edu For a substrate like this compound, this reaction would typically involve its bromine substituent. The generally accepted catalytic cycle for this reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. uwindsor.caharvard.edu Density Functional Theory (DFT) is a powerful computational method used to model these steps, calculating the energy of intermediates and transition states to map out the entire reaction pathway. researchgate.netnih.govresearchgate.net

A Representative Reaction Pathway: The Suzuki-Miyaura Coupling

To illustrate the principles of reaction pathway elucidation and transition state analysis, we will consider a model Suzuki-Miyaura reaction between a generic brominated aromatic compound (Ar-Br) and a boronic acid (R-B(OH)₂), catalyzed by a palladium complex. DFT calculations on such systems provide the Gibbs free energy profile, which highlights the energy barriers (activation energies) for each step. researchgate.net

The catalytic cycle can be described as follows:

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl bromide (in this case, a derivative of this compound) to form a Pd(II) complex. This step involves the breaking of the carbon-bromine bond. harvard.edu

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated to form the new carbon-carbon bond, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle. harvard.edu

Transition State Analysis and Energy Profiles

Computational studies can precisely map the geometry of the transition state for each step and calculate its associated energy. This information is critical for understanding the kinetics and feasibility of a reaction.

Below is a hypothetical data table representing the kind of information that would be generated from a DFT study of a Suzuki-Miyaura coupling. The values are illustrative for a model system and not specific to this compound.

Table 1: Hypothetical Gibbs Free Energy Profile for a Model Suzuki-Miyaura Reaction

StepSpeciesRelative Gibbs Free Energy (kcal/mol)Description
-Reactants (Ar-Br + R-B(OH)₂ + Pd(0))0.0Starting materials
1Oxidative Addition Transition State (TS1)+15.2Energy barrier to C-Br bond cleavage
-Pd(II) Intermediate (Ar-Pd(II)-Br)+5.8Product of oxidative addition
2Transmetalation Transition State (TS2)+22.5Rate-determining energy barrier
-Di-organo-Pd(II) Intermediate (Ar-Pd(II)-R)-2.1Product of transmetalation
3Reductive Elimination Transition State (TS3)+18.7Energy barrier to C-C bond formation
-Products (Ar-R) + Pd(0)-25.0Final coupled product and regenerated catalyst

Note: The data in this table is illustrative for a generic palladium-catalyzed Suzuki-Miyaura reaction and does not represent experimentally or computationally verified values for this compound.

The transition state is the highest energy point along the reaction coordinate between an intermediate and the next step. For example, TS2 in the table represents the energy maximum for the transmetalation step. The geometry of this transition state would show the partial formation of the new palladium-carbon bond and the partial breaking of the boron-carbon bond.

Alternative Reaction Pathways

Besides the Suzuki-Miyaura coupling, other reaction pathways for bromopyridines have been investigated computationally. For instance, base-catalyzed isomerizations of 3-bromopyridines have been proposed to proceed through a pyridyne intermediate. figshare.comresearchgate.net Such a mechanism involves a dehydrohalogenation to form a highly reactive aryne, which is then attacked by a nucleophile. Computational studies can help determine the feasibility of such pathways by calculating the high energy of the pyridyne intermediate and the activation barriers for its formation and subsequent reactions.

Non Biological and Non Clinical Applications of 4 Bromo 5 Methoxypyridin 2 Amine

Role as a Key Intermediate in Complex Organic Synthesis

The structural features of 4-Bromo-5-methoxypyridin-2-amine, namely the reactive bromo and amino groups on the pyridine (B92270) core, earmark it as a significant intermediate in multifaceted organic synthesis. The bromine atom can participate in various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig reactions, allowing for the introduction of a wide array of substituents. The amino group can be diazotized or can act as a nucleophile, further expanding its synthetic utility.

The pyridine ring is a common structural motif in advanced materials due to its electronic properties and ability to coordinate with metals. While direct applications of this compound in these areas are not extensively documented, its structure suggests its potential as a precursor.

Polymers: Pyridine-containing conjugated polymers are of interest for their potential use in optoelectronic devices due to their electron-deficient nature, which can facilitate electron transport. cmu.edursc.org The bromo and amino functionalities on this compound could allow for its incorporation into polymer chains through cross-coupling or polymerization reactions, respectively. This could lead to the development of polymers with tailored electronic and photophysical properties. rsc.orgrsc.org

Liquid Crystals: The incorporation of a pyridine moiety into the core of a molecule can significantly influence its liquid crystalline properties, such as the nematic phase stability. nih.govmdpi.com The rod-like shape and polarity of molecules are crucial for the formation of liquid crystal phases. mdpi.com By functionalizing the bromo and amino groups of this compound with long alkyl chains or other mesogenic units, it is conceivable to design novel liquid crystalline materials. nih.govtandfonline.com

Optoelectronic Components: Pyridine-based materials have been investigated for their applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. cmu.edutaylorfrancis.com The functional groups on this compound provide handles for synthesizing more complex molecules with specific electronic and photophysical properties required for these applications.

Potential ApplicationRelevant Functional GroupsPotential Synthetic Route
Conducting Polymers Bromo, AminoCross-coupling polymerization (e.g., Suzuki, Stille)
Liquid Crystals Bromo, AminoAttachment of mesogenic units via substitution or coupling reactions
Optoelectronic Materials Pyridine Core, Bromo, AminoSynthesis of conjugated molecules through cross-coupling reactions

Functional dyes are materials that exhibit specific properties in response to external stimuli. ymdchem.com The amino group on the pyridine ring of this compound can be readily diazotized and then coupled with various aromatic compounds to produce azo dyes. Azo dyes are a large and important class of colored compounds with a wide range of applications. rug.nl The specific substituents on the resulting dye molecule, including the bromo and methoxy (B1213986) groups from the parent compound, would influence its color and other properties. The synthesis of azo dyes from aminopyridine precursors is a well-established method. researchgate.net

Dye ClassKey ReactionPotential Properties
Azo Dyes Diazotization of the amino group followed by azo couplingpH-sensitive color changes, potential for use in sensors or indicators

The pyridine ring is a common feature in many agrochemicals. For instance, trifluoromethylpyridines are key structural motifs in a number of herbicides and insecticides. nih.gov The presence of reactive handles on this compound allows for its use as a starting material in the multi-step synthesis of more complex molecules with potential pesticidal or herbicidal activity. The bromo group can be displaced or used in cross-coupling reactions to build the desired molecular framework.

Applications in Supramolecular Chemistry and Host-Guest Systems

Supramolecular chemistry focuses on the non-covalent interactions between molecules. wikipedia.orgyoutube.com The pyridine nitrogen atom in this compound can act as a hydrogen bond acceptor, while the amino group can act as a hydrogen bond donor. These features make it a potential building block for designing supramolecular assemblies and host-guest complexes. nih.gov The formation of such systems is driven by weak interactions like hydrogen bonding, halogen bonding, and π-π stacking. nih.gov The bromo substituent could also participate in halogen bonding, further directing the assembly of supramolecular structures.

Development of Catalytic Ligands and Organocatalysts

Pyridine and its derivatives are widely used as ligands in transition metal catalysis due to the ability of the nitrogen atom to coordinate to metal centers. researchgate.netunimi.it The specific electronic and steric properties of the ligand can significantly influence the activity and selectivity of the catalyst. nih.govacs.org this compound, with its multiple potential coordination sites (pyridine nitrogen and amino nitrogen), could serve as a ligand for various transition metals. The bromo and methoxy substituents would modulate the electronic properties of the pyridine ring, thereby influencing the catalytic performance of the resulting metal complex.

Utilization in Material Science for Specialty Polymers and Coatings

Specialty polymers are designed to have specific properties for high-performance applications. taylorfrancis.com The incorporation of functional moieties, such as the substituted pyridine ring of this compound, can impart desirable characteristics to polymers. For example, pyridine-containing polymers can exhibit enhanced thermal stability, altered solubility, and the ability to coordinate with metals. researchgate.net These properties can be exploited in the development of specialty coatings, adhesives, and other advanced materials. mdpi.com The reactive sites on this compound would allow it to be either copolymerized into a polymer backbone or grafted onto an existing polymer chain. nih.gov

Advanced Structural Analysis of 4 Bromo 5 Methoxypyridin 2 Amine

Single-Crystal X-ray Diffraction Studies

No published single-crystal X-ray diffraction data for 4-Bromo-5-methoxypyridin-2-amine could be located. Such studies are essential for the precise determination of the molecular geometry and packing in the crystalline state.

Without experimental crystallographic data, a detailed analysis of the bond lengths, bond angles, and torsion angles for this compound cannot be provided.

Information regarding the crystal packing arrangement and the unit cell parameters (a, b, c, α, β, γ) is not available in the absence of single-crystal X-ray diffraction studies.

A definitive analysis of the intermolecular interactions, such as hydrogen bonding involving the amine group, potential halogen bonding from the bromine atom, and π-π stacking of the pyridine (B92270) rings, is contingent on the determination of the crystal structure.

Powder X-ray Diffraction for Polymorphism and Amorphous Content

No studies utilizing powder X-ray diffraction to investigate the potential polymorphism or to quantify the amorphous content of this compound have been reported. This type of analysis is crucial for understanding the solid-state properties and stability of a compound.

Solid-State Conformations and Tautomerism Studies

There is no available research on the solid-state conformation or potential tautomerism of this compound. Such studies, often employing techniques like solid-state NMR spectroscopy, would be necessary to understand its structure and behavior in the solid form.

Mechanistic Investigations of Reactions Involving 4 Bromo 5 Methoxypyridin 2 Amine

Kinetic Studies of Reaction Rates and Orders for Derivatization Processes

Kinetic studies are fundamental to understanding reaction mechanisms, providing quantitative data on how reaction rates respond to changes in reactant concentrations. This information helps in determining the reaction order and identifying the rate-determining step of a transformation. For many substituted aminopyridines, kinetic analyses of processes such as electrophilic substitution have been reported. For instance, studies on the bromination of a series of 5-substituted 2-aminopyridines have demonstrated that the reactions proceed through the free base form of the pyridine (B92270). However, specific kinetic data, including reaction rate constants and reaction orders for derivatization processes starting from 4-bromo-5-methoxypyridin-2-amine, are not available in the reviewed scientific literature. The interplay between the electron-donating amino and methoxy (B1213986) groups and the electron-withdrawing bromo substituent at their specific positions on the pyridine ring would present a unique case for kinetic analysis, but such a study has not been published.

Isotope Labeling Experiments to Elucidate Reaction Pathways

Isotope labeling is a powerful technique used to trace the fate of atoms throughout a chemical reaction, providing unambiguous evidence for proposed reaction pathways. By replacing an atom with its heavier, stable isotope (e.g., ¹³C, ¹⁵N, or ²H), researchers can track its position in the products using techniques like mass spectrometry or NMR spectroscopy. This methodology has been instrumental in confirming mechanisms for a wide array of chemical transformations, including rearrangements and the elucidation of metabolic pathways. wikipedia.orgmpg.de For pyridine derivatives, nitrogen isotope exchange strategies have been developed to create labeled compounds, which are crucial for applications like positron emission tomography (PET). chemrxiv.org Nevertheless, a search of the scientific literature reveals no specific studies where isotope labeling has been employed to investigate the reaction mechanisms of this compound. Such experiments could, for example, definitively clarify the mechanism of nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions involving this substrate.

Spectroscopic Monitoring of Reaction Intermediates

The direct observation of transient intermediates is a key goal in mechanistic chemistry, providing a snapshot of the reaction as it progresses. Techniques such as rapid-scanning stopped-flow spectroscopy and electrospray ionization-mass spectrometry (ESI-MS) can be employed to detect and characterize short-lived species. For example, spectroscopic methods have been successfully used to identify enzyme-substrate Schiff base complexes and quinonoid intermediates in the oxidation of benzylamines. While these techniques are broadly applicable, there are no published reports detailing the spectroscopic monitoring of reaction intermediates in transformations involving this compound. The application of such methods could provide valuable insights into, for example, the structure of Meisenheimer complexes in SNAr reactions or the intermediates in palladium-catalyzed cross-coupling reactions.

Computational Modeling of Reaction Mechanisms and Energy Barriers

Computational chemistry, particularly using Density Functional Theory (DFT), has become an indispensable tool for investigating reaction mechanisms. These methods allow for the calculation of the geometries and energies of reactants, transition states, and products, providing a detailed picture of the reaction energy profile. Numerous studies have utilized DFT to understand the reactivity of substituted pyridines, including the effects of various substituents on their nucleophilicity and the mechanisms of SNAr reactions. tandfonline.comresearchgate.netias.ac.inresearchgate.net DFT calculations have also been applied to study the properties of halo-substituted pyridines and the synthesis of multi-substituted pyridines. mostwiedzy.plnih.gov

Despite the power of these computational tools, a specific computational study modeling the reaction mechanisms and energy barriers for reactions of this compound has not been found in the literature. Such a study would be highly valuable for predicting its reactivity and for understanding the influence of its unique substitution pattern on reaction outcomes.

Conclusion: Comprehensive Perspectives on the Chemical Research of 4 Bromo 5 Methoxypyridin 2 Amine

Summary of Key Achievements in the Synthesis and Reactivity of the Compound

There is currently no detailed information in peer-reviewed literature outlining specific synthetic achievements or reactivity profiles for 4-Bromo-5-methoxypyridin-2-amine. Chemical suppliers list the compound, indicating that a synthetic route exists, but the methodologies are not publicly detailed. Research on related isomers, such as 5-Bromo-4-methoxypyridin-2-amine, is more common, often involving the bromination of the corresponding 2-amino-4-methoxypyridine (B134910) precursor. However, specific achievements related to the 4-bromo-5-methoxy isomer are not documented.

Current Challenges and Unexplored Areas in its Chemical Research

The primary challenge in the chemical research of this compound is the fundamental lack of foundational studies. The field is entirely unexplored, presenting a clear opportunity for new research. Key unexplored areas include:

Development of Efficient Synthesis: Establishing and optimizing a reliable, high-yield synthetic pathway is the most immediate challenge.

Characterization of Reactivity: The compound's reactivity is uncharacterized. Research is needed to understand how it participates in common organic reactions, such as nucleophilic substitution, cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), and derivatization of the amino group.

Physicochemical Properties: A thorough investigation of its electronic properties, solubility, and stability is required.

Broader Impact of Research on this compound in Organic Chemistry and Materials Science

The potential impact of research into this compound remains theoretical due to the absence of applied studies. As a substituted pyridine (B92270), it possesses a structural motif common in pharmaceuticals and functional materials. Future research could establish it as a valuable building block.

In organic chemistry , its unique substitution pattern could offer novel synthetic routes to complex heterocyclic systems. The interplay between the bromo, methoxy (B1213986), and amino groups could lead to unique regioselectivity in chemical transformations.

In materials science , pyridinic structures are integral to the development of organic light-emitting diodes (OLEDs), polymers, and ligands for metal-organic frameworks (MOFs). bldpharm.com Research into the properties of polymers or materials derived from this specific isomer could uncover new applications, but this remains a purely speculative area.

Q & A

Basic: What are the standard synthetic routes for preparing 4-bromo-5-methoxypyridin-2-amine, and how are intermediates purified?

Methodological Answer:
A common approach involves reductive amination or nucleophilic substitution. For example, reacting 5-bromo-2-aminopyridine derivatives with methoxylating agents (e.g., methyl iodide in the presence of a base like K₂CO₃) under reflux conditions . Purification often employs column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from acetonitrile/ethanol mixtures, as demonstrated in pyrimidine derivative syntheses . Monitor reaction progress via TLC (Rf ~0.3–0.5 in 3:1 hexane:EtOAc) and confirm purity using HPLC (C18 column, methanol/water mobile phase).

Basic: How is this compound characterized spectroscopically?

Methodological Answer:
Key techniques include:

  • ¹H/¹³C NMR : Look for methoxy protons at δ ~3.8–4.0 ppm and aromatic protons at δ ~6.5–8.5 ppm. Bromine substituents deshield adjacent carbons (e.g., C-Br at ~110–120 ppm in ¹³C NMR) .
  • IR : Confirm NH₂ stretches (~3300–3500 cm⁻¹) and C-O (methoxy) at ~1250 cm⁻¹ .
  • Mass Spectrometry : ESI-MS typically shows [M+H]⁺ peaks matching molecular weight (e.g., 217.01 g/mol for C₆H₆BrN₂O).

Advanced: What crystallographic challenges arise when resolving the structure of this compound, and how are they addressed?

Methodological Answer:
Challenges include:

  • Weak Diffraction : Bromine’s high electron density can cause absorption errors. Mitigate using Mo-Kα radiation (λ = 0.71073 Å) and multi-scan absorption corrections .
  • Disorder in Methoxy Groups : Apply restraints (SHELXL’s DFIX command) during refinement .
  • Hydrogen Bonding : Use SHELX’s riding model for NH₂ hydrogens, with Uiso(H) = 1.2Ueq(N). Intermolecular N–H···N bonds (e.g., 2.50 Å) stabilize crystal packing .

Advanced: How can computational methods predict the reactivity or biological activity of this compound?

Methodological Answer:

  • DFT Calculations : Optimize geometry at B3LYP/6-311G(d,p) to predict electrophilic sites (e.g., bromine for Suzuki coupling) .
  • Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., kinases). Pyridine derivatives often bind via π-π stacking and hydrogen bonds .
  • QSAR Models : Correlate substituent effects (e.g., methoxy’s electron-donating nature) with anti-microbial activity .

Advanced: How should researchers handle contradictions between synthetic yield and spectroscopic/crystallographic data?

Methodological Answer:

  • Scenario : High yield but unexpected NMR signals.
  • Resolution :
    • Verify purity via elemental analysis (C, H, N within ±0.4% of theoretical).
    • Re-examine crystal structure for co-crystallized solvents (e.g., acetonitrile in the lattice ).
    • Use SC-XRD to confirm regiochemistry; bromine position may differ from synthetic assumptions .

Advanced: What strategies stabilize this compound during storage or reaction conditions?

Methodological Answer:

  • Storage : Store under inert gas (Ar) at –20°C in amber vials to prevent bromine displacement by light/moisture .
  • Reaction Stability : Avoid strong bases (risk of demethylation) or high temperatures (>100°C). Use Pd-catalyzed couplings under mild conditions (e.g., 60°C in THF/H₂O) .

Advanced: How do steric and electronic effects of the methoxy and bromine groups influence reactivity?

Methodological Answer:

  • Electronic : Methoxy’s +M effect activates the pyridine ring for electrophilic substitution at C-3/C-5, while bromine’s –I effect directs nucleophilic attacks to C-2/C-6 .
  • Steric : Methoxy at C-5 hinders cross-coupling at C-4; use bulky ligands (e.g., XPhos) to enhance selectivity in Buchwald-Hartwig aminations .

Advanced: What experimental and theoretical approaches validate structure-activity relationships (SAR) for pyridine derivatives?

Methodological Answer:

  • Experimental : Synthesize analogs (e.g., replace Br with Cl or methoxy with ethoxy) and assay anti-tumor activity (MTT assay, IC₅₀ values) .
  • Theoretical : Perform frontier molecular orbital (FMO) analysis to correlate HOMO-LUMO gaps with redox stability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.